

A Spectroscopic Comparison of Methyl 6-aminonicotinate and its Regioisomers

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Compound of Interest

Compound Name: Methyl 6-aminonicotinate

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In the field of medicinal chemistry and drug development, the precise characterization of molecular structure is paramount. Isomeric purity is a critical factor that can significantly impact a compound's biological activity, pharmacokinetic properties, and safety profile. This guide provides a detailed spectroscopic comparison of **Methyl 6-aminonicotinate** and its key regioisomers: Methyl 2-aminonicotinate, Methyl 4-aminonicotinate, and Methyl 5-aminonicotinate. By presenting key experimental data from Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the unambiguous identification and differentiation of these closely related compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **Methyl 6-aminonicotinate** and its regioisomers. These values are essential for distinguishing between the different positional isomers.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3 , 400 MHz)

Compound	δ (ppm)	Multiplicity	Integration	Assignment
Methyl 6-aminonicotinate	8.61	d, J=2.4 Hz	1H	H-2
	7.89	dd, J=8.6, 2.4 Hz	1H	H-4
	6.49	d, J=8.6 Hz	1H	H-5
	4.80	br s	2H	-NH ₂
	3.86	s	3H	-OCH ₃
Methyl 2-aminonicotinate	8.13	dd, J=4.8, 1.9 Hz	1H	H-6
	8.04	dd, J=7.7, 1.9 Hz	1H	H-4
	6.65	dd, J=7.7, 4.8 Hz	1H	H-5
	6.0 (approx.)	br s	2H	-NH ₂
	3.88	s	3H	-OCH ₃
Methyl 4-aminonicotinate	8.39	s	1H	H-2
	8.16	d, J=5.6 Hz	1H	H-6
	6.64	d, J=5.6 Hz	1H	H-5
	5.9 (approx.)	br s	2H	-NH ₂
	3.87	s	3H	-OCH ₃
Methyl 5-aminonicotinate	8.57	d, J=2.8 Hz	1H	H-2
	8.24	d, J=2.0 Hz	1H	H-6
	7.29	t, J=2.4 Hz	1H	H-4
	4.0 (approx.)	br s	2H	-NH ₂
	3.88	s	3H	-OCH ₃

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3 , 100 MHz)

Compound	δ (ppm)	Assignment
Methyl 6-aminonicotinate	166.5	C=O
160.9	C-6	
150.1	C-2	
138.8	C-4	
118.9	C-3	
108.8	C-5	
51.7	-OCH ₃	
Methyl 2-aminonicotinate	168.1	C=O
159.2	C-2	
152.9	C-6	
141.2	C-4	
112.9	C-5	
108.5	C-3	
52.0	-OCH ₃	
Methyl 4-aminonicotinate	168.0	C=O
154.0	C-4	
151.8	C-2	
149.2	C-6	
114.2	C-3	
108.0	C-5	
51.9	-OCH ₃	
Methyl 5-aminonicotinate	167.2	C=O
146.1	C-5	

144.9	C-6
140.2	C-2
123.0	C-3
121.1	C-4
52.1	-OCH ₃

Table 3: Infrared (IR) Spectroscopic Data (ATR)

Compound	Key Absorptions (cm ⁻¹)	Assignment
Methyl 6-aminonicotinate	3430, 3320	N-H stretch
1710	C=O stretch (ester)	
1620	N-H bend	
1240	C-O stretch (ester)	
Methyl 2-aminonicotinate	3450, 3330	N-H stretch
1705	C=O stretch (ester)	
1615	N-H bend	
1250	C-O stretch (ester)	
Methyl 4-aminonicotinate	3460, 3340	N-H stretch
1700	C=O stretch (ester)	
1630	N-H bend	
1235	C-O stretch (ester)	
Methyl 5-aminonicotinate	3440, 3325	N-H stretch
1715	C=O stretch (ester)	
1625	N-H bend	
1245	C-O stretch (ester)	

Table 4: Mass Spectrometry (MS) Data

Compound	Ionization Mode	[M+H] ⁺ (m/z)	Key Fragmentation Ions (m/z)
All Isomers	ESI+	153.06	122 ([M+H - OCH ₃] ⁺)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Instrument: Bruker Avance 400 MHz spectrometer.
 - Parameters: A standard proton experiment was performed with a 30-degree pulse width, a relaxation delay of 1.0 second, and an acquisition time of 4 seconds. 16 scans were co-added.
- ¹³C NMR Spectroscopy:
 - Instrument: Bruker Avance 100 MHz spectrometer.
 - Parameters: A standard proton-decoupled carbon experiment was performed with a 30-degree pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. 512 scans were co-added.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

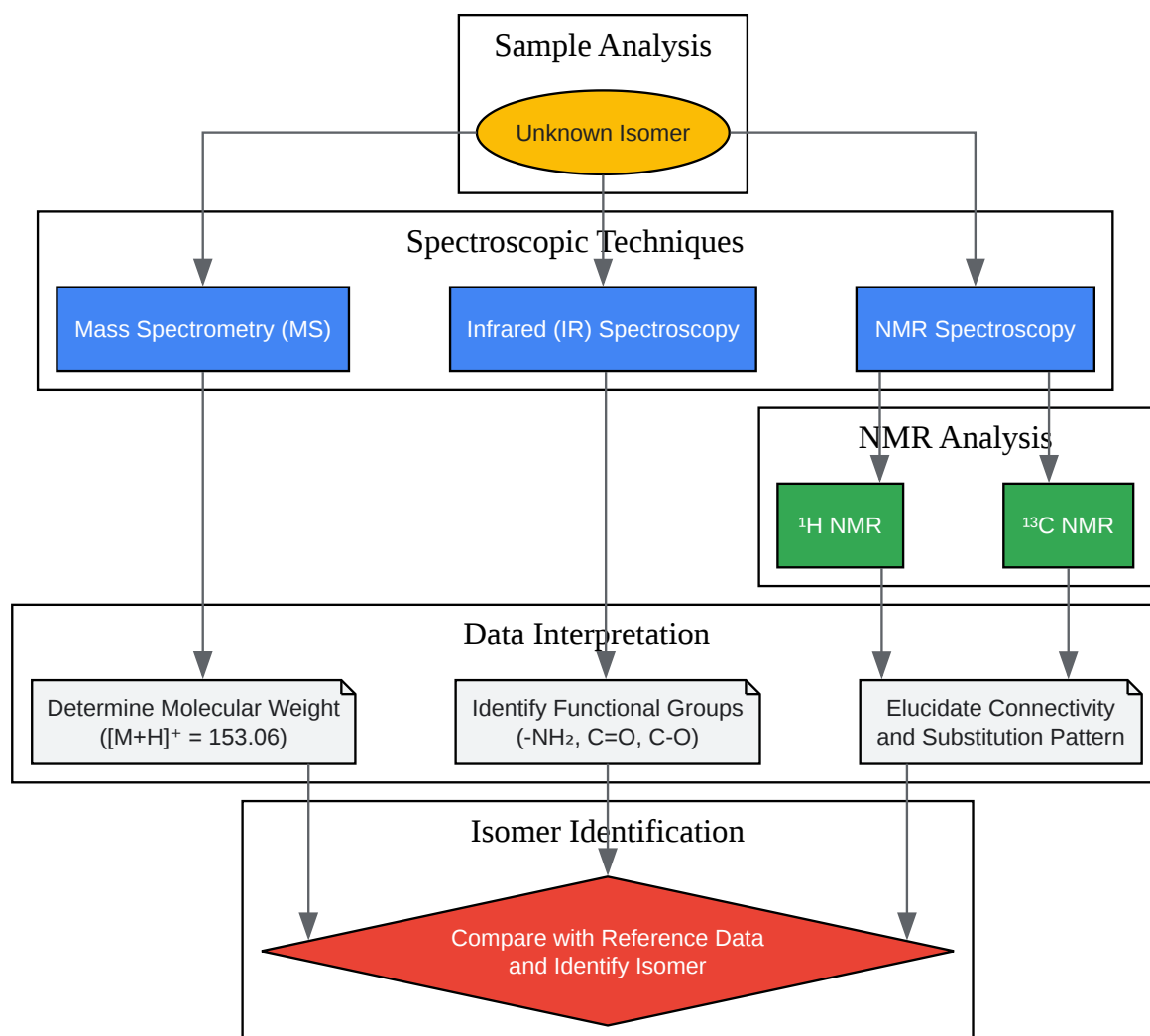
- Data Acquisition:
 - Instrument: PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.
 - Parameters: The spectrum was recorded from 4000 to 400 cm^{-1} . 16 scans were co-added with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis.

Mass Spectrometry (MS)

- Sample Preparation: The sample was dissolved in a 1:1 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of approximately 10 $\mu\text{g/mL}$.
- Data Acquisition:
 - Instrument: Agilent 6120 Quadrupole LC/MS system with an electrospray ionization (ESI) source.
 - Parameters: The sample solution was introduced into the ESI source via direct infusion at a flow rate of 5 $\mu\text{L/min}$. The mass spectrometer was operated in positive ion mode, scanning from m/z 50 to 300. The fragmentor voltage was set to 70 V.

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison and identification of the aminonicotinate isomers.



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Caption: Workflow for the spectroscopic identification of aminonicotinate isomers.

Conclusion

The spectroscopic data presented in this guide provides a clear and objective basis for the differentiation of **Methyl 6-aminonicotinate** and its regioisomers. While mass spectrometry confirms the molecular weight and infrared spectroscopy identifies the key functional groups common to all isomers, ^1H and ^{13}C NMR spectroscopy are the most powerful techniques for

unambiguous structural elucidation. The distinct chemical shifts and coupling patterns observed in the NMR spectra, arising from the different substitution patterns on the pyridine ring, serve as unique fingerprints for each isomer. Adherence to the detailed experimental protocols will ensure the generation of reliable and comparable data, facilitating accurate compound identification and quality control in research and development settings.

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